5,17-Docosadiyne

Vue d'ensemble

Description

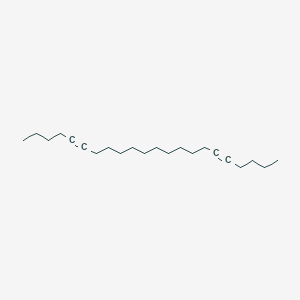

5,17-Docosadiyne: is an organic compound with the molecular formula C22H38 It is characterized by the presence of two triple bonds located at the 5th and 17th positions of a 22-carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,17-Docosadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper catalysts to couple two terminal alkynes, forming a diacetylene compound. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, such as oxygen or air, to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of modified copper catalysts has been reported to provide high yields of the desired product. These catalysts can enhance the reaction rate and selectivity, making the process more efficient for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5,17-Docosadiyne undergoes various chemical reactions, including:

Hydrogenation: This reaction involves the addition of hydrogen to the triple bonds, converting them into double bonds or single bonds.

Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygen-containing functional groups.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Hydrogenation: Copper catalysts, hydrogen gas, and appropriate solvents.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed:

Hydrogenation: cis,cis-5,17-docosadiene.

Oxidation: Diketones or other oxygenated derivatives.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: 5,17-Docosadiyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology: In biological research, this compound has been studied for its potential as a pheromone or attractant for certain insect species, such as the gypsy moth .

Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are being explored for their potential therapeutic properties, including antiviral and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mécanisme D'action

The mechanism of action of 5,17-Docosadiyne depends on the specific application and the target molecule or pathway. For example, in hydrogenation reactions, the compound interacts with the catalyst and hydrogen gas to form the desired product. In biological systems, its role as a pheromone involves binding to specific receptors in the target organism, triggering a behavioral response .

Comparaison Avec Des Composés Similaires

1,4-Butadiyne: A simpler diacetylene with two triple bonds at the 1st and 4th positions.

1,6-Heptadiyne: A diacetylene with triple bonds at the 1st and 6th positions.

1,8-Nonadiyne: A diacetylene with triple bonds at the 1st and 8th positions.

Uniqueness: 5,17-Docosadiyne is unique due to its longer carbon chain and the specific positioning of its triple bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that shorter diacetylenes cannot fulfill.

Activité Biologique

5,17-Docosadiyne (C22H38) is a linear aliphatic compound characterized by two terminal acetylenic groups. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the diacetylenes family, which are known for their unique polymerization properties. The compound's structure can be represented as follows:

This structure contributes to its physical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to disrupt bacterial membranes, leading to cell lysis. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating mitochondrial pathways. The compound triggers reactive oxygen species (ROS) production, which plays a critical role in initiating cell death .

Photopolymerization and Sensing Applications

The photopolymerization of this compound leads to the formation of polydiacetylenes, which have been utilized in developing colorimetric sensors. These sensors change color in response to environmental stimuli, making them useful for detecting various analytes .

Study 1: Antimicrobial Activity

A study conducted by Chebotareva et al. evaluated the antimicrobial effects of this compound on Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL. The mechanism was attributed to membrane disruption caused by the compound's hydrophobic nature .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 50 |

Study 2: Antitumor Mechanism

In another study focusing on cancer cell lines (HeLa and MCF-7), this compound was found to induce apoptosis through ROS-mediated pathways. The study reported a decrease in cell viability by over 60% at a concentration of 25 µM after 48 hours of treatment .

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| HeLa | 35 | 25 |

| MCF-7 | 40 | 25 |

Propriétés

IUPAC Name |

docosa-5,17-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOKCANDFQDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573320 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168298-58-6 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.